molecular formula C12H16ClN3O2 B6138956 1-[(4-Chloro-3-nitrophenyl)methyl]-4-methylpiperazine

1-[(4-Chloro-3-nitrophenyl)methyl]-4-methylpiperazine

Cat. No.: B6138956
M. Wt: 269.73 g/mol
InChI Key: VMHLKFWMWNNDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chloro-3-nitrophenyl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 4-chloro-3-nitrophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloro-3-nitrophenyl)methyl]-4-methylpiperazine typically involves the reaction of 4-chloro-3-nitrobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3-nitrophenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Chloro-3-nitrophenyl)methyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)methyl]-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chloro-3-nitrophenyl)methyl]piperazine
  • 1-[(4-Chloro-3-nitrophenyl)methyl]-4-ethylpiperazine
  • 1-[(4-Chloro-3-nitrophenyl)methyl]-4-phenylpiperazine

Uniqueness

1-[(4-Chloro-3-nitrophenyl)methyl]-4-methylpiperazine is unique due to the presence of both a nitro group and a chloro group on the phenyl ring, which allows for diverse chemical modifications and reactions. Additionally, the methyl group on the piperazine ring can influence the compound’s biological activity and interactions with molecular targets .

Properties

IUPAC Name

1-[(4-chloro-3-nitrophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-11(13)12(8-10)16(17)18/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLKFWMWNNDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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